Cas no 106797-69-7 (Benzenepropanol,3-phenoxy-)

Benzenepropanol,3-phenoxy- 化学的及び物理的性質
名前と識別子
-
- Benzenepropanol,3-phenoxy-
- 3-(3-PHENOXY-PHENYL)-PROPAN-1-OL
- 3-(3-Phenoxyphenyl)-1-propanol
- 3-(3-phenoxyphenyl)propan-l-ol
- 3-(3-phenoxyphenyl)propanol
- 3-Phenoxybenzenepropanol
- ACMC-20mala
- AG-D-21453
- AGN-PC-00FX98
- CTK4A4776
- SureCN7774935
- 3-Phenoxy-benzenepropanol
- 3-(3-phenoxyphenyl)propan-1-ol(WXC06283)
- CS-0036778
- DTXSID90472358
- 106797-69-7
- 3-(3-phenoxyphenyl)propan-1-ol
- MFCD09028720
- W13437
- KAZMRBRDDGQJGV-UHFFFAOYSA-N
- AKOS022396630
- AS-58858
- SCHEMBL7774935
-
- MDL: MFCD09028720
- インチ: 1S/C15H16O2/c16-11-5-7-13-6-4-10-15(12-13)17-14-8-2-1-3-9-14/h1-4,6,8-10,12,16H,5,7,11H2
- InChIKey: KAZMRBRDDGQJGV-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=CC=1)C1=CC=CC(=C1)CCCO
計算された属性
- せいみつぶんしりょう: 228.11508
- どういたいしつりょう: 228.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
じっけんとくせい
- 密度みつど: 1.104
- ふってん: 367.152°C at 760 mmHg
- フラッシュポイント: 161.733°C
- 屈折率: 1.576
- PSA: 29.46
- LogP: 3.40380
Benzenepropanol,3-phenoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AD65118-250mg |
3-(3-Phenoxyphenyl)propan-1-ol |
106797-69-7 | 97% | 250mg |
$110.00 | 2024-04-20 | |
1PlusChem | 1P007UCE-2g |
Benzenepropanol,3-phenoxy- |
106797-69-7 | 96% | 2g |
$315.00 | 2023-12-26 | |
A2B Chem LLC | AD65118-5g |
3-(3-Phenoxyphenyl)propan-1-ol |
106797-69-7 | 97% | 5g |
$560.00 | 2024-04-20 | |
1PlusChem | 1P007UCE-1g |
Benzenepropanol,3-phenoxy- |
106797-69-7 | 96% | 1g |
$178.00 | 2023-12-26 | |
eNovation Chemicals LLC | D770142-2g |
Benzenepropanol,3-phenoxy- |
106797-69-7 | 95% | 2g |
$365 | 2024-06-07 | |
eNovation Chemicals LLC | D770142-100mg |
Benzenepropanol,3-phenoxy- |
106797-69-7 | 95% | 100mg |
$105 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1107418-1g |
3-(3-Phenoxyphenyl)propan-1-ol |
106797-69-7 | 95% | 1g |
¥3326.00 | 2024-08-09 | |
eNovation Chemicals LLC | D770142-2g |
Benzenepropanol,3-phenoxy- |
106797-69-7 | 95% | 2g |
$535 | 2025-02-20 | |
eNovation Chemicals LLC | D770142-5g |
Benzenepropanol,3-phenoxy- |
106797-69-7 | 95% | 5g |
$855 | 2025-02-21 | |
eNovation Chemicals LLC | D770142-1g |
Benzenepropanol,3-phenoxy- |
106797-69-7 | 95% | 1g |
$295 | 2025-02-21 |
Benzenepropanol,3-phenoxy- 関連文献
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
Benzenepropanol,3-phenoxy-に関する追加情報
Benzenepropanol, 3-phenoxy - A Comprehensive Overview
Benzenepropanol, 3-phenoxy, also known by its CAS number 106797-69-7, is a chemical compound with a unique structure and versatile applications. This compound belongs to the class of phenols and is widely used in various industries due to its distinctive properties. The molecule consists of a benzene ring attached to a propanol group via an ether linkage, making it a derivative of phenol with enhanced functional group diversity.
The synthesis of Benzenepropanol, 3-phenoxy typically involves nucleophilic aromatic substitution or coupling reactions, depending on the specific starting materials and reaction conditions. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the production process more sustainable and cost-effective. Researchers have also explored the use of microwave-assisted synthesis to accelerate reaction times while maintaining product purity.
In terms of physical properties, Benzenepropanol, 3-phenoxy exhibits a melting point of approximately 45°C and a boiling point around 180°C under standard atmospheric pressure. Its solubility in organic solvents such as dichloromethane and ethyl acetate makes it suitable for various chemical processes. The compound is also known for its moderate hydrophilicity, which is attributed to the hydroxyl group present in its structure.
The applications of Benzenepropanol, 3-phenoxy span across multiple sectors. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential anti-inflammatory and antioxidant properties. Recent studies have highlighted its role in drug design, particularly in developing agents targeting neurodegenerative diseases. Its ability to form stable complexes with metal ions has also made it valuable in catalysis and materials science.
In the field of materials science, Benzenepropanol, 3-phenoxy has been utilized as a building block for constructing advanced polymers and self-healing materials. Its reactivity towards nucleophilic attack allows for easy functionalization, enabling the creation of cross-linked networks with improved mechanical properties. Researchers have also explored its use in stimuli-responsive materials that can adapt to environmental changes such as temperature or pH levels.
The environmental impact of Benzenepropanol, 3-phenoxy has been a topic of interest in recent years. Studies indicate that it undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its breakdown. However, further research is needed to assess its long-term persistence in different ecosystems and potential toxicity to aquatic organisms.
In conclusion, Benzenepropanol, 3-phenoxy, with its unique chemical structure and diverse applications, continues to be a focal point in both academic research and industrial development. As new synthetic methods and application areas emerge, this compound is expected to play an even more pivotal role in advancing modern chemistry and materials science.
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